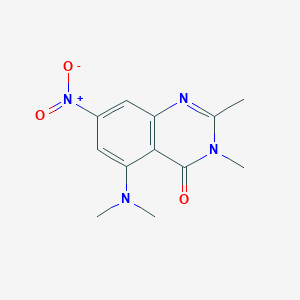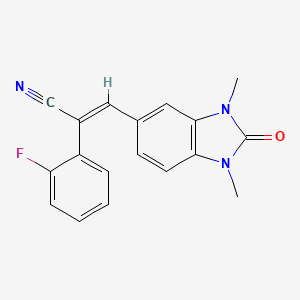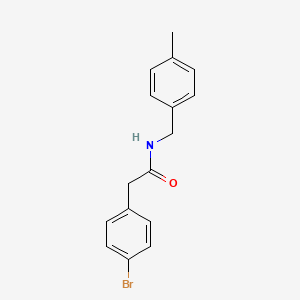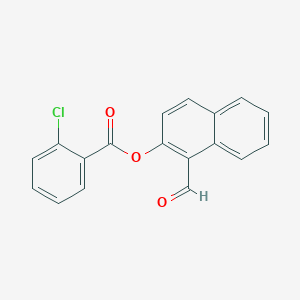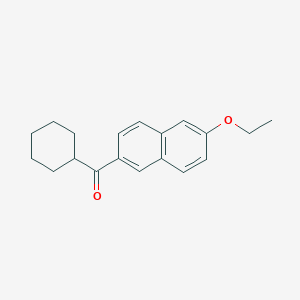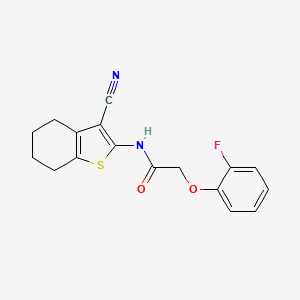
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B cells. The dysregulation of B-cell receptor signaling has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and allergic diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide blocks this signaling cascade, leading to the suppression of B-cell activation and proliferation. In addition, BTK inhibition by this compound has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses. In addition, this compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to modulate the tumor microenvironment. However, the limitations of using this compound in lab experiments include the lack of data on its potential toxicity and side effects, as well as the limited availability of the compound for research purposes.
未来方向
Future research directions for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in other diseases, such as autoimmune disorders and allergic diseases. Furthermore, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity is an area of active research. Finally, the combination of this compound with other anti-cancer agents and immunotherapies is a promising strategy for enhancing its anti-tumor activity and overcoming drug resistance.
合成方法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide involves several steps, including the preparation of the key intermediate 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and the coupling of the intermediate with 2-fluorophenoxyacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application (US20150141729A1).
科学研究应用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-13-6-2-3-7-14(13)22-10-16(21)20-17-12(9-19)11-5-1-4-8-15(11)23-17/h2-3,6-7H,1,4-5,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVVAFDLKUHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

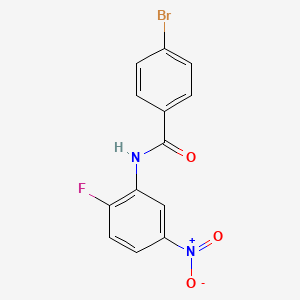
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
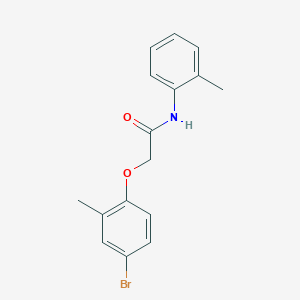
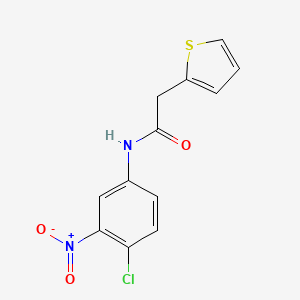
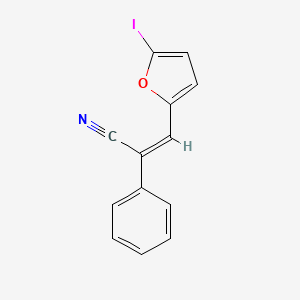
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
